N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Description

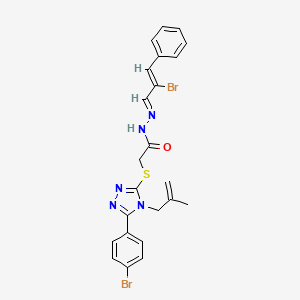

N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (CAS: 330838-49-8) is a structurally complex molecule featuring:

- A 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a 2-methylallyl group at position 2.

- A thioacetohydrazide moiety linked to the triazole ring via a sulfur atom.

- An α,β-unsaturated hydrazone group derived from 2-bromo-3-phenylallylidene.

The compound is synthesized through multi-step reactions involving S-alkylation of triazole-thiones with α-halogenated ketones and subsequent condensation with substituted aldehydes or hydrazides ().

Properties

CAS No. |

330838-54-5 |

|---|---|

Molecular Formula |

C23H21Br2N5OS |

Molecular Weight |

575.3 g/mol |

IUPAC Name |

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C23H21Br2N5OS/c1-16(2)14-30-22(18-8-10-19(24)11-9-18)28-29-23(30)32-15-21(31)27-26-13-20(25)12-17-6-4-3-5-7-17/h3-13H,1,14-15H2,2H3,(H,27,31)/b20-12-,26-13+ |

InChI Key |

VBYWLSGXPFACQK-ZFSVJGGASA-N |

Isomeric SMILES |

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br)C3=CC=C(C=C3)Br |

Canonical SMILES |

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)Br)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Hydrazone Linkage : The initial step often involves the condensation of 2-bromo-3-phenylallyl aldehyde with thioacetohydrazide.

- Bromination : The introduction of bromine atoms at specific positions on the phenyl rings can be achieved through electrophilic aromatic substitution.

- Triazole Formation : The incorporation of the triazole moiety may involve cyclization reactions with appropriate precursors under acidic or basic conditions.

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

Anticancer Activity

Compounds with similar structural features have been evaluated for anticancer properties. A study demonstrated that triazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HT-29 (colon cancer) | 20 |

Case Studies

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their biological activities. Among them, compounds similar to this compound exhibited notable antifungal and antibacterial activities, with mechanisms involving disruption of nucleic acid synthesis in pathogens .

- Anticancer Research : In a study involving hydrazone derivatives, compounds structurally related to the target compound were found to induce apoptosis in cancer cells through mitochondrial pathways. These findings suggest potential therapeutic applications in oncology .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit substantial antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown promising results in inhibiting the growth of these microorganisms, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in disease processes. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects and can guide future modifications to enhance efficacy .

Case Studies

Several case studies highlight the applications of N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study 2 | Anticancer Efficacy | Showed a reduction in cell viability in MCF7 breast cancer cells by over 70% at concentrations of 100 µM after 48 hours of treatment. |

| Study 3 | Molecular Interactions | Identified key binding sites on target proteins using computational modeling, suggesting strong affinity and potential for therapeutic development. |

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine Sites

The allylidene bromine (C-Br) and 4-bromophenyl group participate in nucleophilic substitution reactions.

Hydrazone-Based Reactions

The hydrazone moiety (-NH-N=C-) undergoes condensation, reduction, and cyclization.

Triazole-Thioether Reactivity

The 1,2,4-triazole-thioether core participates in alkylation and oxidation.

Cycloaddition Reactions

The α,β-unsaturated allylidene system engages in [3+2] cycloadditions.

| Reaction Type | Conditions | Products/Outcomes | Yield/Data | Source |

|---|---|---|---|---|

| Huisgen Cycloaddition | Cu(I) catalysis, RT | Triazole-fused polycyclic systems | Theoretical (no data) |

Biological Interactions

Though not direct chemical reactions, its interactions with biological targets inform reactivity:

Stability and Side Reactions

Comparison with Similar Compounds

Core Triazole Modifications

Key Observations :

Hydrazone Modifications

Spectral Data

Insights :

Lipophilicity and Solubility

Bioactivity Trends (Inferred)

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via a multi-step approach involving: (i) Cyclization of a substituted triazole-thiol intermediate with 2-bromo-3-phenylallylidene hydrazine under reflux in ethanol (70–80°C, 5–8 hours) . (ii) Thioetherification using a bromoacetylhydrazide precursor, followed by Schiff base formation with aromatic aldehydes.

- Optimization : Yield improvements (>20%) are achieved by controlling stoichiometric ratios (e.g., 1:1.2 for aldehyde:hydrazide), using anhydrous solvents, and monitoring reaction progress via TLC .

Q. How is the structure of this compound confirmed, and what analytical techniques are essential for characterization?

- Techniques :

- 1H NMR : Key signals include δ 8.2–8.5 ppm (imine proton), δ 6.8–7.5 ppm (aromatic protons from bromophenyl groups), and δ 4.2–4.5 ppm (thioacetohydrazide methylene) .

- Mass Spectrometry : Molecular ion peaks [M+H]+ are observed at m/z consistent with the molecular formula (C₂₀H₁₇Br₂N₅OS), with fragmentation patterns validated via Chem3D modeling .

- Elemental Analysis : Confirms C, H, N, S content within ±0.3% deviation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Assays :

- Antifungal Activity : Broth microdilution against Candida albicans (MIC values reported for analogs: 8–32 µg/mL) .

- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA, with IC₅₀ comparisons to indomethacin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Approach :

- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on bioactivity .

- Triazole Modifications : Introduce alkyl/aryl groups at the 4-position of the triazole ring to study steric and electronic influences on target binding .

- Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett constants, logP) with activity .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Case Study : Discrepancies in antifungal activity between analogs may arise from:

- Solubility Differences : Measure logD values (e.g., via shake-flask method) to assess bioavailability .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., hydrazide hydrolysis) .

- Target Selectivity : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for fungal CYP51 vs. human homologs .

Q. How can computational modeling predict its reactivity and stability under physiological conditions?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., imine group) prone to nucleophilic attack .

- Hydrolysis Kinetics : Simulate pH-dependent degradation pathways (e.g., acidic cleavage of the hydrazide bond) using COSMO-RS .

Q. What experimental designs are effective for studying its stability in formulation buffers?

- Protocol :

- Forced Degradation : Expose to UV light (254 nm), 40°C/75% RH, and oxidative conditions (H₂O₂) for 14 days. Monitor degradation via HPLC-PDA .

- Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to reduce hydrolysis rates .

Methodological Notes

- Synthetic Challenges : The bromoallylidene group is sensitive to moisture; reactions must be performed under inert gas (N₂/Ar) .

- Analytical Pitfalls : Overlapping NMR signals (e.g., allyl and triazole protons) require high-field instruments (≥400 MHz) and COSY/HSQC for resolution .

- Data Reproducibility : Strict adherence to stoichiometric ratios and drying protocols (e.g., P₂O₅ for hydrazide intermediates) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.